4-Acetamido-4-phenylbutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-acetamido-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(7-8-12(15)16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
XFJWBRGGCPVSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Friedel-Crafts Acylation of Benzene
One of the classical methods involves the Friedel-Crafts acylation of benzene with butyrolactone derivatives in the presence of Lewis acid catalysts such as aluminum chloride. This method is well-documented for synthesizing 4-phenylbutyric acid, which serves as a precursor for the acetamido derivative.
This method yields 4-phenylbutyric acid with high efficiency, which can be subsequently converted into the acetamido derivative.
Oxidation of 4-Phenylbutanol Derivatives
Another route involves oxidation of 4-phenylbutanol or related alcohols to the corresponding acid, followed by amide formation:
- Preparation of 4-Phenylbutanol : via Grignard reagents or reduction of phenylbutyric acid derivatives.
- Oxidation : using oxidizing agents such as sodium chlorite or TEMPO-mediated oxidation to obtain 4-phenylbutyric acid.
- Amidation : converting the acid into 4-Acetamido-4-phenylbutanoic acid through acyl chloride or direct amide formation with acetamide.
This pathway is supported by patents describing oxidation methods for phenylbutyric acids, with yields exceeding 90% under optimized conditions.
Conversion of 4-Phenylbutyric Acid to this compound
The final step involves acylation of the amino group:
- Amidation : reacting 4-phenylbutyric acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- Selective protection/deprotection strategies may be employed to ensure selective acetamido group formation on the amino moiety.
Research Data and Material Conditions
The synthesis procedures are supported by experimental data, including:
Summary of Key Research Findings
- Friedel-Crafts acylation remains the most efficient route for constructing the phenylbutyric backbone.
- Oxidation methods utilizing sodium chlorite or TEMPO are effective for converting alcohols to acids with high purity.
- Amidation with acetic anhydride or acetyl chloride yields the target acetamido derivative with high selectivity.
- Yields for the overall process typically range from 70% to 94%, depending on reaction conditions and purification steps.
Material and Reaction Conditions Summary Table
| Step | Reagents | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzene + butyrolactone | AlCl₃ | 50-60°C | 2-4 hours | 80-90 | Friedel-Crafts acylation |
| 2 | Phenylbutyrolactone | - | - | - | - | Hydrolysis to phenylbutyric acid |
| 3 | Phenylbutyric acid | Acetic anhydride | RT to 50°C | 1-3 hours | 85-94 | Acetamido formation |
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-oxo-4-phenylbutanoic acid.
Reduction: Formation of 4-amino-4-phenylbutanoic acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Acetamido-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 4-Acetamido-4-phenylbutanoic acid and are analyzed using evidence from the provided sources:
(R)-2-Acetamido-4-phenylbutanoic Acid
- Structure: Acetamido group at position 2, phenyl group at position 4 of the butanoic acid chain.
- Molecular Formula: C₁₂H₁₅NO₃ .
- Applications : Pharmaceutical ingredient, skincare, and medical applications due to its chiral (R)-configuration .
- Key Differences : Substitution at position 2 instead of 4 likely alters steric hindrance and hydrogen-bonding capacity, affecting receptor binding or solubility.
4-Acetamidobutanoic Acid
- Structure : Acetamido group at position 4; lacks a phenyl substituent.
- Molecular Formula: C₆H₁₁NO₃; Molecular Weight: 145.16 g/mol .
- Key Differences : Absence of the phenyl group reduces lipophilicity, limiting membrane permeability compared to phenyl-substituted analogs.
2-Acetamido-4-(4-octylphenyl)butanoic Acid
- Structure : Acetamido at position 2, 4-octylphenyl group at position 4.
- Key Differences : The 4-octylphenyl group introduces significant hydrophobicity, enhancing lipid bilayer interaction but possibly reducing aqueous solubility.
(2S)-2-Acetamido-4-(methylsulfanyl)butanoic Acid
- Structure : Acetamido at position 2, methylsulfanyl (-SCH₃) group at position 4.
- Molecular Formula: C₇H₁₃NO₃S .
- Key Differences : Sulfur-containing substituents may influence redox properties or metal coordination, differentiating it from phenyl- or alkyl-substituted analogs.
Data Table: Comparative Analysis of Analogous Compounds
Research Findings and Implications
- Synthetic Pathways : Enzymatic synthesis of acetamido sugars (e.g., thymidine diphosphate derivatives in E. coli) highlights the biological relevance of acetamido groups in nucleotide biosynthesis .
- Pharmaceutical Potential: Chiral analogs like (R)-2-Acetamido-4-phenylbutanoic acid are prioritized in drug design for stereospecific interactions .
- Physicochemical Properties: Substituent position (e.g., acetamido at C-2 vs. C-4) critically impacts solubility and bioavailability. For instance, 4-Acetamidobutanoic acid’s lack of a phenyl group makes it more polar than its phenyl-substituted counterparts .
Biological Activity
4-Acetamido-4-phenylbutanoic acid, also known as 2-acetamido-4-phenylbutanoic acid, is an organic compound with significant biological activities attributed to its unique structural features. This compound contains an acetamido group and a phenyl group attached to a butanoic acid backbone, which contributes to its diverse pharmacological properties.
- Molecular Formula: C₁₂H₁₅NO₃
- Molecular Weight: Approximately 221.25 g/mol
- Structure: The compound features a butanoic acid chain substituted with an acetamido group at the second carbon and a phenyl group at the fourth carbon.
The presence of both the acetamido and phenyl groups allows for various interactions with biological molecules, influencing its activity and potential therapeutic applications.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Hydrogen Bonding: The acetamido group can form hydrogen bonds with biomolecules, affecting their stability and function.
- Hydrophobic Interactions: The phenyl group can engage with hydrophobic regions of proteins, potentially altering their conformation and activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties: Similar compounds have shown effectiveness in inhibiting cancer cell growth. Preliminary studies suggest that this compound may possess similar anticancer effects, although specific data on its efficacy in various cancer types is still being explored .
- Anti-inflammatory Effects: The compound is under investigation for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Activity: There are indications that it may exhibit pain-relieving effects, making it a candidate for further research in pain management therapies.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
The biological activity of this compound can be better understood by comparing it with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 4-Amino-4-phenylbutanoic acid | C₁₀H₁₃NO₂ | 179.22 g/mol | Lacks acetamido group; used in proteomics research |
| Phenylbutyric acid | C₁₀H₁₂O₂ | 164.20 g/mol | Known for histone deacetylase inhibition |
| N-Acetylhomophenylalanine | C₁₂H₁₅NO₂ | 221.25 g/mol | Similar structure; used in peptide synthesis |
The uniqueness of this compound lies in its specific combination of functional groups, providing distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 4-Acetamido-4-phenylbutanoic acid, and how can purity be validated?
- Methodological Answer : Begin with a retrosynthetic analysis to identify precursor availability (e.g., phenylbutanoic acid derivatives). Use coupling reactions like amidation to introduce the acetamido group. Validate synthesis success via HPLC (≥98% purity) and NMR (comparison with reference spectra) . Cross-reference synthetic pathways in SciFinder or Reaxys to confirm novelty or align with existing literature .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity using - and -NMR to resolve peaks for the phenyl, acetamido, and butanoic acid moieties .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
- Melting Point Analysis : Compare observed mp (e.g., 156–160°C for structural analogs) with literature to assess crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation. Compare with published spectra of structurally related compounds (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) to identify substituent effects . Document uncertainties in methodology (e.g., solvent artifacts) as part of error analysis .
Q. What role does the acetamido group play in the compound’s bioactivity, and how can this be tested experimentally?
- Methodological Answer : Design SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., replacing acetamido with other acyl groups). Test inhibitory effects on target enzymes (e.g., proteases) using kinetic assays (IC measurements). For cellular studies, employ fluorescence tagging to track intracellular localization .
Q. How can researchers address stability issues during long-term storage of this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity). Use HPLC to monitor degradation products (e.g., hydrolysis of the acetamido group). Store at -20°C in anhydrous solvents (e.g., DMSO) to minimize decomposition . Report storage protocols in metadata for reproducibility .
Methodological Design & Data Analysis
Q. What experimental design is recommended for studying the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro : Use Caco-2 cell monolayers to assess permeability (P values).
- In vivo : Administer radiolabeled compound (e.g., ) to track absorption/distribution.
- Data Analysis : Apply compartmental modeling (e.g., non-linear regression for AUC calculations). Cross-validate results with LC-MS/MS quantification .
Q. How should researchers approach conflicting bioactivity data across different assays?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, incubation time). Use positive/negative controls to validate assay performance. For cell-based assays, confirm cytotoxicity via MTT assays to rule out false positives. Perform meta-analysis of published data to identify trends (e.g., higher potency in lipid-rich environments) .
Data Presentation & Academic Writing
Q. What are best practices for presenting synthetic and analytical data in manuscripts?
- Methodological Answer :
- Tables : Include raw data (e.g., NMR chemical shifts, HPLC retention times) in appendices. Highlight processed data (e.g., purity percentages) in the main text.
- Figures : Use schematics for synthetic pathways and annotated spectra for structural confirmation.
- Reporting : Adhere to ACS Style Guidelines for chemical nomenclature and SI (Supporting Information) organization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
